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2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene

Catalog No.
S8143178
CAS No.
M.F
C11H15BrO2
M. Wt
259.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene

Product Name

2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene

IUPAC Name

2-bromo-1-(2-ethoxyethoxy)-4-methylbenzene

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

InChI

InChI=1S/C11H15BrO2/c1-3-13-6-7-14-11-5-4-9(2)8-10(11)12/h4-5,8H,3,6-7H2,1-2H3

InChI Key

SNLBSFBPFAVSMI-UHFFFAOYSA-N

SMILES

CCOCCOC1=C(C=C(C=C1)C)Br

Canonical SMILES

CCOCCOC1=C(C=C(C=C1)C)Br

2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene, also known by its IUPAC name, is an organic compound characterized by a bromine atom attached to a benzene ring that also features ethoxy and methyl substituents. Its molecular formula is C11H15BrO2C_{11}H_{15}BrO_2, and it has a molecular weight of approximately 259.15 g/mol. The structure includes a bromo group at the 2-position and an ethoxyethoxy group at the 1-position of the benzene ring, along with a methyl group at the 4-position. This unique arrangement of functional groups contributes to its chemical reactivity and potential applications in various fields.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of amine or thiol derivatives. Common reagents for these reactions include sodium amide or thiourea in solvents like ethanol.
  • Oxidation Reactions: The ethoxy and methoxy groups can be oxidized to yield corresponding aldehydes or acids, typically using reagents like potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction Reactions: The aromatic ring can be reduced to form cyclohexane derivatives using catalysts such as palladium on carbon under a hydrogen atmosphere.

These reactions highlight the compound's versatility in organic synthesis.

Research into the biological activity of 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene suggests it may possess potential therapeutic properties. The compound's bromine atom can form covalent bonds with nucleophilic sites in biological molecules, potentially modifying their structure and function. Additionally, the presence of ethoxy and methoxy groups facilitates hydrogen bonding and other non-covalent interactions, which can influence biological activity.

The synthesis of 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene typically involves multiple steps:

  • Bromination: Starting with 4-methylbenzene, bromination introduces the bromine atom at the desired position.
  • Etherification: A series of etherification reactions are conducted to attach ethoxy groups to the benzene ring. This often involves using solvents like dichloromethane and catalysts such as potassium carbonate.
  • Purification: The final product is purified through distillation or chromatography techniques.

Industrial production may utilize continuous flow reactors for enhanced efficiency and yield while maintaining safety protocols due to the handling of reactive intermediates.

2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene has several applications:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
  • Pharmaceutical Development: Investigated for its potential use in developing bioactive compounds.
  • Specialty Chemicals Production: Utilized in producing various specialty chemicals and materials .

Interaction studies indicate that 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene interacts with specific molecular targets, potentially influencing their activity. These interactions may involve covalent bonding due to the presence of the bromine atom, which can modify biological molecules' structure and function, thus highlighting its significance in medicinal chemistry.

Similar Compounds

Compound NameIUPAC NameSimilarity Index
1-Bromo-2-(2-methoxyethoxy)ethane1-Bromo-2-(2-methoxyethoxy)ethyl0.97
2-Bromoethyl methyl ether2-Bromoethyl methyl ether0.94
2-Bromo-4-methoxy-1-methylbenzene2-Bromo-4-methoxy-1-methylbenzene0.94
1-Bromo-4-ethoxy-2-methylbenzene1-Bromo-4-ethoxy-2-methylbenzene0.97
1,3-Dibromo-5-ethoxy-2-methylbenzene1,3-Dibromo-5-ethoxy-2-methylbenzene0.97

Uniqueness

What sets 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene apart from these similar compounds is its unique combination of functional groups (bromine, methoxy, phenoxy, and ethoxy). This distinct structure confers specific chemical and physical properties that make it particularly valuable for applications requiring these functionalities .

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

258.02554 g/mol

Monoisotopic Mass

258.02554 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

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